molecular formula C15H13N3O3S3 B12211600 N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B12211600
M. Wt: 379.5 g/mol
InChI Key: GRNHQBXXMUBPOQ-UHFFFAOYSA-N
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Description

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form an intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene-2,5-dione, while reduction of the sulfonyl group may yield the corresponding sulfide.

Mechanism of Action

The mechanism of action of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with bacterial cell membranes. The compound can penetrate the cell membrane, leading to the disruption of membrane integrity and subsequent cell death . The sulfonyl and thiadiazole groups are crucial for this activity, as they facilitate the interaction with membrane components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of its thiophene and thiadiazole rings, which confer distinct electronic properties and biological activities. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H13N3O3S3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S3/c1-10-4-6-11(7-5-10)9-24(20,21)15-18-17-14(23-15)16-13(19)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,17,19)

InChI Key

GRNHQBXXMUBPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CS3

Origin of Product

United States

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